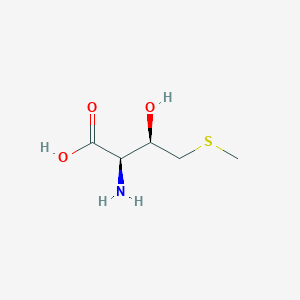
Hydron;2-hydroxypropane-1,2,3-tricarboxylate
Descripción general
Descripción
Solasulfone, también conocido como sulphetrone, es un fármaco antileproso desarrollado a partir del compuesto padre sulphetrone. Fue descrito y evaluado por primera vez en las décadas de 1930 y 1940 como un agente antibacteriano para el tratamiento de la tuberculosis y otras infecciones. Más tarde, se descubrió que era eficaz en el tratamiento de la lepra .
Aplicaciones Científicas De Investigación
La solasulfone se ha estudiado ampliamente por sus aplicaciones en diversos campos:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar la química de la sulfona.
Biología: Investigada por sus propiedades antibacterianas y sus efectos sobre el crecimiento microbiano.
Medicina: Se utiliza principalmente en el tratamiento de la lepra y la tuberculosis. También se ha estudiado su posible uso en el tratamiento de otras infecciones bacterianas.
Industria: Se utiliza en la producción de otros compuestos farmacéuticos y como intermedio en la fabricación química.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La solasulfone se sintetiza mediante un proceso de varios pasos que implica la reacción de cloruro de sulfonilo con derivados de anilina. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. La síntesis se puede optimizar controlando la temperatura, la presión y el tiempo de reacción para lograr altos rendimientos y pureza .
Métodos de Producción Industrial
La producción industrial de solasulfone implica una síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se amplía para acomodar la producción de cantidades significativas del compuesto. Los métodos industriales también incluyen pasos de purificación como la cristalización y la filtración para garantizar que el producto final cumpla con los estándares requeridos .
Análisis De Reacciones Químicas
Tipos de Reacciones
La solasulfone sufre varias reacciones químicas, que incluyen:
Oxidación: La solasulfone se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir la solasulfone en sus derivados de amina correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como aminas y tioles se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de amina.
Sustitución: Varios compuestos de sulfona sustituidos.
Mecanismo De Acción
La solasulfone ejerce sus efectos al inhibir la síntesis de ácido fólico en las bacterias, que es esencial para su crecimiento y replicación. El compuesto se dirige a la enzima dihidrofolato sintasa, que está involucrada en la vía de síntesis de ácido fólico. Al inhibir esta enzima, la solasulfone interrumpe la producción de ácido fólico, lo que lleva a la muerte de las células bacterianas .
Comparación Con Compuestos Similares
Compuestos Similares
Diaminodifenilsulfona: Otro fármaco antileproso con propiedades antibacterianas similares.
Sulfasalazina: Se utiliza en el tratamiento de enfermedades inflamatorias y tiene un mecanismo de acción similar.
Sulfapiridina: Un agente antibacteriano que se utiliza en combinación con otros fármacos para tratar infecciones.
Singularidad
La solasulfone es única en su capacidad para tratar tanto la lepra como la tuberculosis de manera efectiva. Su baja toxicidad y alta eficacia la convierten en un compuesto valioso en el tratamiento de estas enfermedades. Además, su estructura química permite diversas modificaciones, lo que la convierte en un compuesto versátil para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
hydron;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141633-96-7 | |
| Record name | Citric acid polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141633-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
592.0 mg/mL | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77-92-9 | |
| Record name | Citric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















